5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including a chloro group, an imidazole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the chloro, imidazole, and sulfonyl groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules and pyridine derivatives. Examples include:
- 5-chloro-1-ethyl-2-methylimidazole
- 4,6-dimethyl-2-(1H-imidazol-1-yl)pyridine
- 2-chloro-4,6-dimethylpyridine-3-carbonitrile .
Uniqueness
What sets 5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-(2-ethylimidazol-1-yl)sulfonyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-4-11-16-5-6-18(11)21(19,20)13-10(7-15)8(2)12(14)9(3)17-13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGPBUSFVQZKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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